4-[(Cyanomethanesulfonyl)methyl]benzoic acid
Description
4-[(Cyanomethanesulfonyl)methyl]benzoic acid is a benzoic acid derivative featuring a cyanomethanesulfonylmethyl substituent at the para position. This compound belongs to a class of sulfonyl-containing aromatic acids, which are characterized by their electron-withdrawing groups that influence electronic properties, solubility, and biological activity. The cyanomethanesulfonyl group likely enhances reactivity and binding affinity in biological systems, similar to other sulfonyl derivatives documented in the literature .
Properties
IUPAC Name |
4-(cyanomethylsulfonylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-5-6-16(14,15)7-8-1-3-9(4-2-8)10(12)13/h1-4H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKMKJXCJYKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyanomethanesulfonyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyanomethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above . The process may be optimized for cost-effectiveness and scalability, ensuring consistent quality and yield of the product . Advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyanomethanesulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanomethanesulfonyl group to other functional groups, such as amines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under appropriate conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Cyanomethanesulfonyl)methyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(Cyanomethanesulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways . The cyanomethanesulfonyl group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects . The benzoic acid moiety may also contribute to the compound’s overall activity by interacting with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(Cyanomethanesulfonyl)methyl]benzoic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Structural and Functional Insights
Substituent Effects on Reactivity and Binding: Sulfonyl/Sulfamoyl Groups: Compounds like 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid () and 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic Acid () exhibit strong hydrogen-bonding capabilities due to their sulfonamide/sulfonyl moieties, enhancing interactions with enzyme active sites. Phosphonate Groups: The diethoxyphosphinoyl group in 4-[(Diethoxyphosphinoyl)methyl]benzoic acid introduces steric bulk and distinct electronic effects, enabling selective enzyme inhibition (e.g., phosphatases) .
Biological Applications :
- Enzyme Inhibition : Sulfonyl and phosphonate derivatives are prominent in targeting phosphatases (LMWPTP) and cholinesterases (BChE), with IC₅₀ values reaching sub-µM ranges .
- Anticancer Activity : Piperazinylmethyl-substituted benzoic acids (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid) show inhibitory effects on tumor cell proliferation via modulation of receptor tyrosine kinases .
Crystallographic and Solubility Properties :
- Crystal Packing : Phosphonate derivatives form centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(20) motif), while sulfonamides adopt planar conformations due to resonance stabilization .
- Solubility : Sulfamoyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas phosphonates are less soluble due to hydrophobic ethyl groups .
Research Findings and Trends
- Synthetic Flexibility : Derivatives are synthesized via nucleophilic substitution (e.g., 4-(bromomethyl)benzoic acid reacting with amines or phosphonates) or condensation reactions, enabling rapid diversification .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyanomethanesulfonyl) enhance inhibitory potency by increasing electrophilicity at the benzoic acid core, as seen in LMWPTP inhibitors .
- Therapeutic Potential: Anti-Alzheimer’s (BChE inhibition) and antidiabetic (insulin receptor modulation) applications are emerging for these compounds .
Biological Activity
4-[(Cyanomethanesulfonyl)methyl]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyanomethanesulfonyl group, which may contribute to its unique pharmacological properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H11N1O4S1
- Molecular Weight : 241.27 g/mol
This compound features a benzoic acid backbone with a cyanomethanesulfonyl substituent, which may enhance its interaction with biological targets.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects. For instance, it has been investigated for its ability to inhibit neurolysin and angiotensin-converting enzyme (ACE), both of which are crucial in various physiological processes .
Biological Evaluation and Case Studies
Recent studies have evaluated the biological effects of this compound in vitro and in vivo.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.
Research Findings
Further investigations into the compound's activity have shown:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
